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Compound of Interest

Compound Name: Benzyl chloroacetate

Cat. No.: B094811

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the benzyl chloroacetate
molecule. It is designed to be a core resource for researchers, scientists, and professionals in
drug development, offering detailed data and methodologies.

Molecular Structure and Properties

Benzyl chloroacetate is an organic compound with the chemical formula CoHoClO2.[1] It is the
ester formed from the condensation of benzyl alcohol and chloroacetic acid. The molecule
consists of a benzyl group attached to a chloroacetate moiety, a key feature that makes it a
significant intermediate in organic synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of benzyl chloroacetate is presented in the
table below.
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Property Value Reference
Molecular Formula CoHoCIO2 [1]
Molecular Weight 184.62 g/mol [3114]
Appearance Colorless to pale yellow liquid

Density 1.215g/mL at 25 °C [3][4]
Boiling Point 90 °C at 1 mmHg [3][4]
Refractive Index n20/D 1.525 [3][4]
SMILES CICC(=0)OCclcccecl [3114]

1S/C9HICIO2/c10-6-9(11)12-
InChl [31[41[5]
7-8-4-2-1-3-5-8/h1-5H,6-7H2

LogP 1.9686
Topological Polar Surface Area

polog 26.3 A2
(TPSA)
Number of Rotatable Bonds 3

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the structure of benzyl
chloroacetate. The following sections detail the expected spectral data and provide
generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum of benzyl chloroacetate is expected to show
characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the
benzyl group, and the methylene protons of the chloroacetate group.

13C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the
carbons of the benzyl group, and the methylene carbons.

A general procedure for obtaining a *H NMR spectrum of benzyl chloroacetate is as follows:

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8535413/
https://pubmed.ncbi.nlm.nih.gov/23758724/
https://www.sigmaaldrich.com/HK/zh/product/aldrich/349712
https://pubmed.ncbi.nlm.nih.gov/23758724/
https://www.sigmaaldrich.com/HK/zh/product/aldrich/349712
https://pubmed.ncbi.nlm.nih.gov/23758724/
https://www.sigmaaldrich.com/HK/zh/product/aldrich/349712
https://pubmed.ncbi.nlm.nih.gov/23758724/
https://www.sigmaaldrich.com/HK/zh/product/aldrich/349712
https://pubmed.ncbi.nlm.nih.gov/23758724/
https://www.sigmaaldrich.com/HK/zh/product/aldrich/349712
https://pubmed.ncbi.nlm.nih.gov/23758724/
https://www.sigmaaldrich.com/HK/zh/product/aldrich/349712
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00467
https://www.benchchem.com/product/b094811?utm_src=pdf-body
https://www.benchchem.com/product/b094811?utm_src=pdf-body
https://www.benchchem.com/product/b094811?utm_src=pdf-body
https://www.benchchem.com/product/b094811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Dissolve approximately 5-10 mg of benzyl chloroacetate in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCIs3) in a standard 5 mm NMR tube.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution for chemical shift referencing (0 ppm).

 Instrumentation: Acquire the spectrum on a Fourier-transform NMR spectrometer, typically
operating at a frequency of 300 MHz or higher for protons.

o Data Acquisition: Set the appropriate spectral width, number of scans, and relaxation delay.
Acquire the free induction decay (FID).

» Data Processing: Perform a Fourier transform on the FID, followed by phase correction and
baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of benzyl chloroacetate will exhibit characteristic absorption bands
corresponding to its functional groups. Key expected peaks include:

C=0 stretch: A strong absorption band around 1750 cm~1 for the ester carbonyl group.

C-O stretch: Bands corresponding to the C-O stretching of the ester linkage.

C-Cl stretch: A band in the fingerprint region for the carbon-chlorine bond.

Aromatic C-H stretch: Peaks above 3000 cm~1 for the aromatic C-H bonds.

Aromatic C=C stretch: Bands in the 1600-1450 cm~1 region for the benzene ring.

A common method for obtaining an IR spectrum of a liquid sample like benzyl chloroacetate is
as follows:

 Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A
background spectrum of the empty ATR accessory should be recorded.

o Sample Application: Place a small drop of neat benzyl chloroacetate directly onto the ATR
crystal.
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» Data Acquisition: Acquire the infrared spectrum over a typical range of 4000-400 cm~1.

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Synthesis of Benzyl Chloroacetate

Benzyl chloroacetate is commonly synthesized via the Fischer-Speier esterification of benzyl
alcohol with chloroacetic acid, using a strong acid catalyst such as sulfuric acid. The reaction is
typically heated to drive the equilibrium towards the product.

Experimental Workflow: Fischer-Speier Esterification

The following diagram illustrates the general workflow for the synthesis of benzyl
chloroacetate.
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Synthesis Workflow of Benzyl Chloroacetate

Reactants:
Benzyl Alcohol
Chloroacetic Acid
Acid Catalyst (e.g., H2S0a)

Reaction:

Mix and heat reactants

Workup:
Neutralize with base
Wash with water and brine

:

Drying:
Dry over anhydrous Naz2SOa4

:

Purification:
Distillation under reduced pressure

Product:
Benzyl Chloroacetate
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Acetylcholinesterase Inhibition by Benzyl Chloroacetate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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